

Commercial availability and suppliers of 5-Methylfuran-2-boronic acid

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Compound of Interest

Compound Name: 5-Methylfuran-2-boronic acid

Cat. No.: B151840

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5-Methylfuran-2-boronic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **5-Methylfuran-2-boronic acid**, a valuable building block in organic synthesis and medicinal chemistry. This document details its commercial availability from various suppliers, outlines key experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and explores its potential in drug discovery.

Commercial Availability and Suppliers

5-Methylfuran-2-boronic acid (CAS No. 62306-79-0) and its derivatives, such as the pinacol ester, are readily available from a range of chemical suppliers. These compounds are typically used in research and development quantities. The table below summarizes the offerings from several prominent suppliers, providing key data for researchers to compare and source the material.

Supplier	Product Name	CAS No.	Molecular Formula	Molecular Weight (g/mol)	Purity
Fluorochem (via CymitQuimic a)	5-Methylfuran-2-boronic acid	62306-79-0	C ₅ H ₇ BO ₃	125.92	97.0%
Apollo Scientific (via CymitQuimic a)	5-Methylfuran-2-boronic acid	62306-79-0	C ₅ H ₇ BO ₃	125.92	97%
Santa Cruz Biotechnology	5-Methylfuran-2-boronic acid	62306-79-0	C ₅ H ₇ BO ₃	125.92	-
Indagoo (via CymitQuimic a)	5-Methylfuran-2-boronic acid, pinacol ester	-	C ₁₁ H ₁₇ BO ₃	208.06	95%
ChemicalBook	5-Methylfuran-2-boronic acid	62306-79-0	C ₅ H ₇ BO ₃	125.92	-

Physicochemical Properties

5-Methylfuran-2-boronic acid is typically a white to yellow powder.^[1] Key physicochemical properties are summarized in the table below.

Property	Value
Melting Point	72-77 °C
Boiling Point	264.365 °C at 760 mmHg
Density	1.197 g/cm ³
Flash Point	113.684 °C
pKa	8.61±0.53 (Predicted)

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Methylfuran-2-boronic acid** is not readily available in peer-reviewed literature, a representative procedure can be constructed based on well-established methods for the synthesis of analogous aryl and heteroaryl boronic acids. The following protocols for synthesis and a key application are based on analogous procedures found in the literature.

Synthesis of 5-Methylfuran-2-boronic acid via Lithiation-Borylation

This protocol is adapted from standard procedures for the synthesis of boronic acids from heterocyclic compounds via a lithiation-borylation sequence.[\[2\]](#)[\[3\]](#)

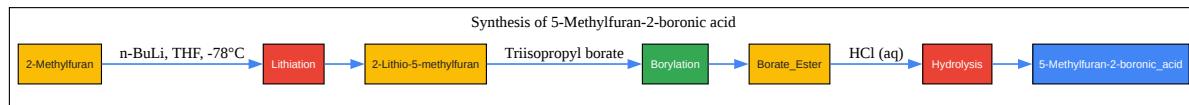
Materials:

- 2-Methylfuran
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), 1 M
- Saturated aqueous sodium chloride (brine)

- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methylfuran (1.0 eq) and anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the internal temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
- Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers and wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield **5-Methylfuran-2-boronic acid**.



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Synthetic pathway for **5-Methylfuran-2-boronic acid**.

Suzuki-Miyaura Cross-Coupling Reaction

5-Methylfuran-2-boronic acid is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.^{[4][5]} The following is a general protocol.

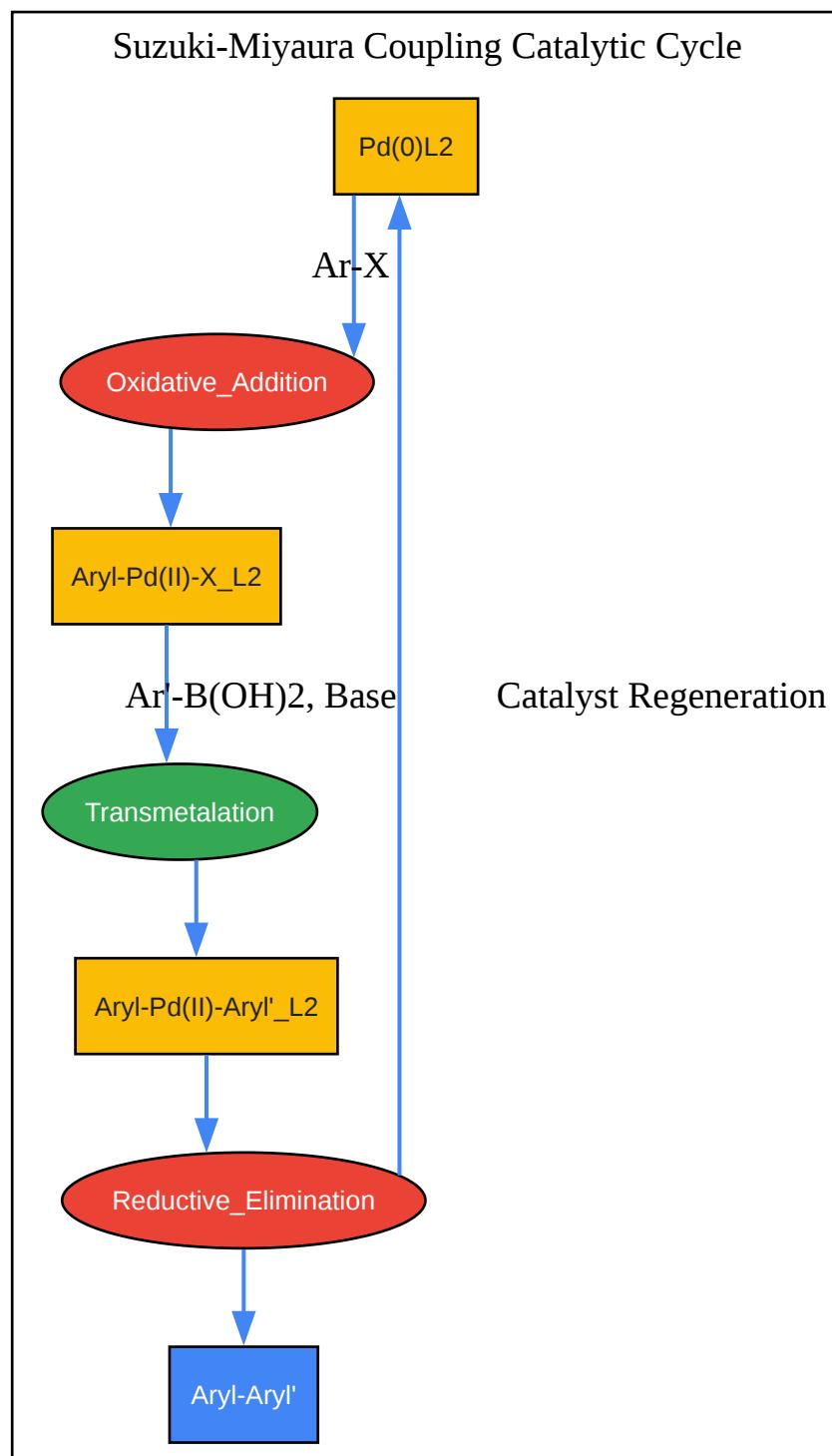
Materials:

- Aryl or heteroaryl halide (e.g., aryl bromide)
- **5-Methylfuran-2-boronic acid**
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

- In a reaction vessel, combine the aryl halide (1.0 eq), **5-Methylfuran-2-boronic acid** (1.2-1.5 eq), and the base (2.0-3.0 eq).
- Add the palladium catalyst (0.01-0.05 eq).
- Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes, then add it to the reaction vessel.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 .
- Filter and concentrate the solution. The crude product can be purified by column chromatography on silica gel.



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Generalized Suzuki-Miyaura catalytic cycle.

Biological and Medicinal Chemistry Applications

The furan scaffold is a common motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.^{[6][7][8]} While specific biological targets for **5-Methylfuran-2-boronic acid** have not been extensively reported, its derivatives have been investigated for their potential in medicinal chemistry.

For instance, studies on various methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have demonstrated cytotoxicity against cancer cell lines such as HeLa and HepG2.^[7] The incorporation of the furan ring is thought to contribute to the biological activity, and the boronic acid moiety can act as a bioisostere for a carboxylic acid group, potentially modulating the compound's pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are a class of compounds with growing interest in drug discovery, with some exhibiting potent enzyme inhibitory activity.

The downstream products of reactions involving **5-Methylfuran-2-boronic acid** include compounds that have been investigated as potential therapeutic agents, such as benzenesulfonamide derivatives.^[1] This highlights the role of **5-Methylfuran-2-boronic acid** as a key intermediate in the synthesis of more complex molecules with potential biological applications.

Further research is warranted to fully elucidate the specific biological activities and potential signaling pathway interactions of **5-Methylfuran-2-boronic acid** and its derivatives. The versatility of the furan ring and the unique properties of the boronic acid functional group make this compound a promising starting point for the development of novel therapeutic agents.

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